Magnesium dihydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

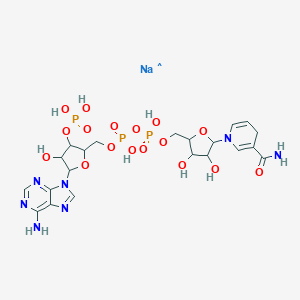

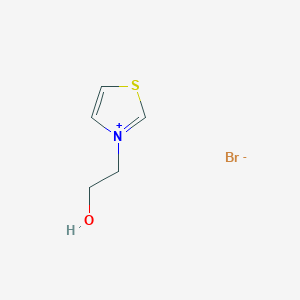

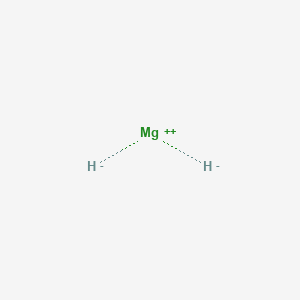

Magnesium dihydride is an inorganic compound with the formula H2Mg. It has a molecular weight of 26.3209 . It has been widely studied as one of the most promising solid-state hydrogen storage materials due to its lightweight, high hydrogen storage density, and abundant reserves .

Synthesis Analysis

Magnesium hydride can be synthesized through the direct interaction of magnesium metal and hydrogen gas . Recent advances have been made in the optimization of magnesium hydride as a hydrogen storage material through the use of catalytic additives, incorporation of defects, and an understanding of the rate-limiting processes during absorption and desorption .

Molecular Structure Analysis

The molecular structure of Magnesium dihydride is available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

Magnesium dihydride is a crystalline solid with a density of 1450 kg/m³ . It has a high gravimetric and volumetric hydrogen density of ρm = 7.6 wt% H and ρV = 110 g H/l .

Applications De Recherche Scientifique

Diverse Applications of Magnesium Compounds : Magnesium hydroxide and magnesium oxide are used as antibacterial agents, neutralizers, and catalyst supports, with potential for further research and development (Pilarska, Klapiszewski, & Jesionowski, 2017).

Stabilization of Biogenic Amorphous Calcium Carbonate : Magnesium ions stabilize amorphous calcium carbonate, inhibiting its crystallization (Politi et al., 2010).

Role in Immune Response : Magnesium plays a significant role in the immune system, with potential benefits for athletes and the elderly, although optimal dosing for health benefits needs more research (Tam, Gómez, González-Gross, & Marcos, 2003).

Enhancing Reflectivity in Rare-Earth Switchable Mirrors : Magnesium enhances the reflectivity in metallic states and increases the optical gap in transparent states of rare-earth switchable mirrors (Nagengast et al., 1999).

Hydrogen Storage Applications : Alloying elements such as Cu, Ni, Al, Nb, and Fe can destabilize magnesium dihydride, potentially improving its dehydrogenation properties for hydrogen storage (Song, Guo, & Yang, 2004).

Antibacterial Activity : Magnesium oxide nanoparticles exhibit significant antibacterial activity against Ralstonia solanacearum, suggesting potential as an alternative antibacterial agent (Cai et al., 2018).

Fluorite-Rutile Phase Transition : Magnesium dihydrides can undergo a fluorite-rutile type phase transition, potentially lowering crystal structure stability and facilitating hydrogen desorption (Paidar, 2016).

Essential for Human Health : Magnesium is essential for human health, particularly in the brain, heart, and skeletal muscles, and can benefit the treatment of various diseases (de Baaij, Hoenderop, & Bindels, 2015).

Hydrogen Storage Tunability : Magnesium-transition metal compounds improve hydrogen storage and thermodynamic properties, allowing for tunable hydrogen storage (Er, Tiwari, Wijs, & Brocks, 2008).

Fast Hydrogen Diffusion in Films : Hydrogen diffusion in magnesium-hydride films shows the highest known value at room temperature, which is potentially useful for hydrogen storage technologies (Teichmann, Hamm, & Pundt, 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

magnesium;hydride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H/q+2;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLWKNJTVXDVHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027581 |

Source

|

| Record name | Magnesium hydride (MgH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.321 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium dihydride | |

CAS RN |

7693-27-8 |

Source

|

| Record name | Magnesium hydride (MgH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)

![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)

![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)